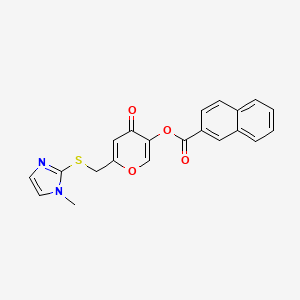

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

説明

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate is a related compound with a molecular weight of 156.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of a similar compound, ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate, has been characterized . The InChI code is 1S/C5H8N4O2/c1-2-11-5(10)3-9-4-6-7-8-9/h4H,2-3H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate, a related compound, is a liquid at room temperature with a melting point of 32-34°C .

科学的研究の応用

Anticancer Research:

Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promise as a potential anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against cancer cell lines such as MCF-7, HCT-116, and PC-3. Notably, derivatives like 2-(4-bromophenyl)triazole and 2-(anthracen-9-yl)triazole demonstrated excellent potency against MCF-7 cells, outperforming doxorubicin .

Anti-Inflammatory Properties:

Tetrazoles, including this compound, exhibit anti-inflammatory activity. Their planar structure allows for favorable receptor–ligand interactions, and tetrazolate anions are more lipid-soluble than carboxylic acids. This property facilitates better penetration through cell membranes, making them potential candidates for anti-inflammatory drug development .

Antibacterial Activity:

Research has explored the antimicrobial potential of tetrazole derivatives. While specific studies on this compound are limited, related tetrazoles have demonstrated antibacterial effects against various microorganisms. Further investigations could reveal its efficacy against specific bacterial strains .

Antifungal Applications:

Tetrazoles have also been investigated for their antifungal properties. Although direct data on this compound are scarce, its structural similarity to other tetrazoles suggests potential antifungal activity. Researchers may explore its effectiveness against fungal pathogens .

Analgesic and Anti-Nociceptive Effects:

Tetrazoles, including ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have been studied for their analgesic properties. These compounds may modulate pain perception pathways, making them relevant in pain management research .

Other Useful Applications:

Beyond the mentioned fields, tetrazoles find applications in photography, as growth hormones, and as platforms for virtual screening. While specific studies on this compound are limited, its versatile chemistry suggests potential in diverse areas .

Safety and Hazards

作用機序

Target of Action

Similar tetrazole compounds have been found to exhibit potent anti-cancer activity . They are often designed to interact with specific proteins or enzymes that play crucial roles in the proliferation of cancer cells .

Mode of Action

It can be inferred from related studies that tetrazole compounds often interact with their targets by forming hydrogen bonds and other non-covalent interactions . This interaction can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Tetrazole compounds are known to affect a variety of biochemical pathways depending on their specific targets . For instance, some tetrazole compounds have been found to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .

Pharmacokinetics

Tetrazole moiety is known to offer a more appreciative pharmacokinetic profile and plays the role of metabolically stable substitute for carboxylic acid functional group .

Result of Action

Based on the known activities of similar tetrazole compounds, it can be inferred that this compound may have potential therapeutic effects, such as anti-cancer or antimicrobial activity .

特性

IUPAC Name |

ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-2-18-12(17)10-8-5-3-4-6-9(8)19-11(10)16-7-13-14-15-16/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMLMHRALIWOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331545 | |

| Record name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665584 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

CAS RN |

692275-81-3 | |

| Record name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)

![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)

![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)

![2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)

![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)